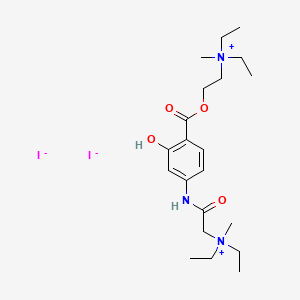
2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes diethylamino groups and a salicylate moiety, making it a subject of interest for researchers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide typically involves multiple steps, starting with the preparation of the salicylate core. The diethylamino groups are introduced through nucleophilic substitution reactions, where diethylamine reacts with appropriate electrophilic intermediates. The final step involves the formation of the bismethiodide salt, which is achieved by reacting the intermediate with methyl iodide under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Diethylamine, methyl iodide, and other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Investigated for its potential as a biochemical probe and in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic effects, including as an analgesic or anti-inflammatory agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide involves its interaction with specific molecular targets. The diethylamino groups can interact with enzymes or receptors, modulating their activity. The salicylate moiety may also contribute to its biological effects by inhibiting certain pathways or enzymes involved in inflammation and pain.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Diethylaminoethyl 4-aminobenzoate hydrochloride: Known for its use as a local anesthetic.
Diethylaminoethanol: Used in the production of pharmaceuticals and as a chemical intermediate.
Uniqueness
What sets 2-(Diethylaminoethyl) 4-(2-diethylaminoacetylamino)salicylate, bismethiodide apart is its unique combination of functional groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
73680-84-9 |
|---|---|
Formule moléculaire |
C21H37I2N3O4 |
Poids moléculaire |
649.3 g/mol |
Nom IUPAC |
2-[4-[[2-[diethyl(methyl)azaniumyl]acetyl]amino]-2-hydroxybenzoyl]oxyethyl-diethyl-methylazanium;diiodide |
InChI |
InChI=1S/C21H35N3O4.2HI/c1-7-23(5,8-2)13-14-28-21(27)18-12-11-17(15-19(18)25)22-20(26)16-24(6,9-3)10-4;;/h11-12,15H,7-10,13-14,16H2,1-6H3;2*1H |
Clé InChI |
UFGDIRDWSOWSAH-UHFFFAOYSA-N |
SMILES canonique |
CC[N+](C)(CC)CCOC(=O)C1=C(C=C(C=C1)NC(=O)C[N+](C)(CC)CC)O.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


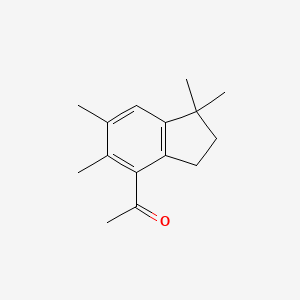
![4,5-dihydro-1H-imidazol-2-yl-(1-hydroxybutyl)-[[2-(4-methoxyphenyl)-1H-indol-3-yl]methyl]azanium;iodide](/img/structure/B13773756.png)

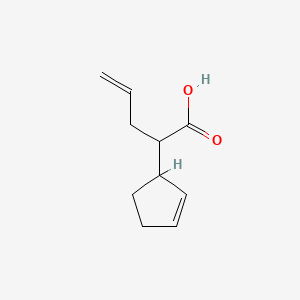
![N,N'-[iminobis(ethyleneiminoethylene)]distearamide monoacetate](/img/structure/B13773769.png)

![4-{4-[4-(Dipentylamino)phenyl]-1,3-butadienyl}-1-(4-sulfobutyl)pyridinium hydroxide](/img/structure/B13773792.png)
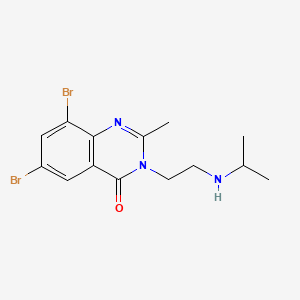
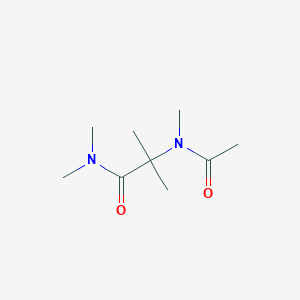

![2-[4-(Dimethylamino)phenyl]-3,6-dimethylbenzothiazolium benzoate](/img/structure/B13773805.png)

![2-[(4-chlorophenyl)sulfonylamino]pyrimidine-5-carboxylic acid](/img/structure/B13773832.png)

